3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Description
Properties
Molecular Formula |
C24H21FN2O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
11-(4-ethylphenyl)-9-[(2-fluorophenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C24H21FN2O2S/c1-2-15-10-12-17(13-11-15)27-22(28)21-18-7-5-9-20(18)30-23(21)26(24(27)29)14-16-6-3-4-8-19(16)25/h3-4,6,8,10-13H,2,5,7,9,14H2,1H3 |
InChI Key |
WECBAYSSTZUKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4F)SC5=C3CCC5 |
Origin of Product |
United States |
Preparation Methods
Thiophene-Pyrimidine Fusion
-
Step 1 : Condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes or ketones under acidic conditions to form pyrimidine intermediates.
-
Step 2 : Cyclization with cyclopentanone or related ketones to fuse the cyclopenta ring. This step often employs microwave-assisted synthesis for improved yields and cleaner reactions.
Example Reaction :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophene-3-carboxamide | POCl₃, DMF, 115°C, 8h | Dichlorothienopyrimidine | 56% | |
| Cyclopentanone | H₂SO₄, reflux, 24h | Cyclopenta-fused core | 40% |
Key Reaction Conditions and Optimization
Chlorination with POCl₃
Critical for activating the core structure:
Solvent-Free Cyclization
Efficient method for forming fused rings:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophene carboxamide + cyclopentanone | Neat, 100–150°C, 24h | Cyclopenta-thienopyrimidine | 35% |
Alternative Methods
Microwave-Assisted Synthesis
Accelerates reactions and improves purity:
Use of Catalysts
Challenges and Optimization
Steric and Electronic Effects
-
Steric hindrance : Bulky substituents (e.g., 4-ethylphenyl) require prolonged reaction times or elevated temperatures.
-
Electronic factors : Electron-withdrawing groups (e.g., 2-fluorobenzyl) may slow nucleophilic substitution.
Biological Activity
The compound 3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule belonging to the class of thieno[2,3-d]pyrimidine derivatives. These derivatives are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.5 g/mol. Its structure comprises a bicyclic system that integrates thieno and pyrimidine moieties, which are significant in medicinal chemistry due to their potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O2S |
| Molecular Weight | 420.5 g/mol |
| Structural Features | Bicyclic thieno and pyrimidine rings |
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving cyclization reactions and substitution processes. Recent advancements have focused on greener methodologies that minimize environmental impact while maximizing yield. The synthesis typically involves the following steps:
- Formation of the Thieno Ring : Utilizing thioketones or thioamides as starting materials.
- Cyclization : Employing cyclization reactions with appropriate reagents to form the bicyclic structure.
- Substitution Reactions : Introducing ethylphenyl and fluorobenzyl groups through electrophilic aromatic substitution.
Biological Activities
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities:
- Antitumor Activity : Compounds in this class have shown effectiveness against various cancer cell lines. For example, studies have demonstrated that derivatives can inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor progression.
- Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties by inhibiting key inflammatory mediators.
- Antimicrobial Properties : Some derivatives have exhibited activity against bacterial strains, suggesting potential as antimicrobial agents.
Case Studies
- Inhibition of EGFR : A study demonstrated that thieno[2,3-d]pyrimidine derivatives could effectively inhibit EGFR activity in breast cancer cells with IC50 values ranging from 43% to 87% inhibition at varying concentrations .
- MIF2 Tautomerase Inhibition : Another investigation focused on the inhibitory effects of similar compounds on MIF2 tautomerase activity. The most potent derivative showed an IC50 value of 2.6 ± 0.2 μM .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Interaction studies reveal that the compound binds to specific enzymes or receptors involved in cancer cell proliferation and survival.
- Signal Transduction Modulation : The compound may alter signaling pathways associated with cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
*Inferred from structural analogs; †Estimated based on substituent contributions.
Key Observations:
- Substituent Effects : The target compound’s 2-fluorobenzyl group may enhance metabolic stability compared to chlorophenyl analogs, as fluorine often reduces oxidative degradation .
- Lipophilicity : The target compound’s logP (~5.9) is slightly lower than the 4-methylbenzylsulfanyl analog (logP 6.2), suggesting improved aqueous solubility .
- Molecular Weight : The dichlorophenyl analog (443.35 g/mol) has a higher molecular weight due to dual chlorine atoms, which may affect bioavailability .
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, starting with cyclocondensation of precursors (e.g., 2-amino-thiophene carboxamides with aldehydes) in ethanol, followed by heterocyclization using glacial acetic acid and dimethyl sulfoxide (DMSO) to form the fused thieno-pyrimidine core . Optimization requires precise control of temperature (60–80°C), solvent polarity, and reaction time to minimize side products. Design of Experiments (DoE) is often employed to test variables like catalyst loading and molar ratios, ensuring reproducibility and scalability .
Advanced Question
Q. How can computational methods resolve ambiguities in the compound’s three-dimensional conformation when crystallographic data is unavailable?
Density Functional Theory (DFT) and molecular dynamics simulations predict energetically stable conformers by analyzing bond angles, torsional strain, and non-covalent interactions (e.g., π-π stacking). These models are validated against Nuclear Magnetic Resonance (NMR) data (e.g., NOESY correlations for spatial proximity of protons) and compared with X-ray structures of analogues, such as cyclopenta-thienopyrimidine derivatives .
Basic Question
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identifies substituent effects (e.g., fluorine-induced deshielding of aromatic protons) and confirms regiochemistry .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and sulfur-containing functional groups .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation pathways .
Advanced Question
Q. What strategies reconcile contradictory bioactivity data between in vitro enzyme inhibition and cellular models?
Discrepancies may arise from poor cellular permeability or metabolic instability. Approaches include:
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells.
- Microsomal Stability Assays : Evaluates metabolic degradation rates.
- Isoform-Specific Profiling : Uses recombinant enzymes to exclude off-target effects, as demonstrated in antiviral thieno-pyrimidine analogues .
Basic Question
Q. How do substituents influence the compound’s lipophilicity, and how is this quantified experimentally?
The 2-fluorobenzyl and 4-ethylphenyl groups enhance logP values, measured via reversed-phase HPLC (C18 column, acetonitrile/water gradient) or shake-flask partitioning. Computational tools (e.g., Crippen’s method) predict logP, correlating with cellular uptake efficiency in pharmacological screens .
Advanced Question
Q. What synthetic routes enable selective modification of the cyclopenta-thienopyrimidine core for SAR studies?
- Late-Stage Alkylation : Benzyl chlorides react with thiolate intermediates in DMF/K₂CO₃ to introduce diverse substituents at the sulfur position .
- Nucleophilic Aromatic Substitution : Electron-deficient pyrimidine positions (C-2/C-5) undergo substitution with amines or thiols under basic conditions .
- Protecting Group Strategies : tert-Butoxycarbonyl (Boc) groups protect amines during functionalization .
Basic Question
Q. What are hypothesized biological targets, and how are they validated?
Analogous compounds target kinases (e.g., MAPK) or nucleotide metabolism enzymes (e.g., dihydrofolate reductase). Validation involves:
- In Vitro Enzyme Assays : IC₅₀ determination using recombinant proteins.
- CETSA : Confirms binding in cellular environments .
Advanced Question
Q. How do solvent and protonation states affect reactivity in synthetic modifications?
- Polar Aprotic Solvents (DMF) : Stabilize transition states in SNAr reactions, enhancing electrophilic substitution.
- Protonation Studies : Buffer systems (e.g., phosphate at pH 7–9) optimize nucleophilic attack at pyrimidine positions. For example, acetic acid promotes cyclization via protonation of intermediates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
